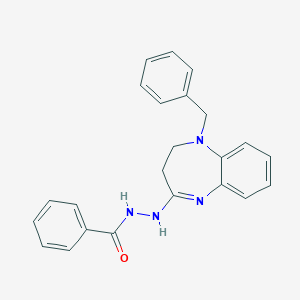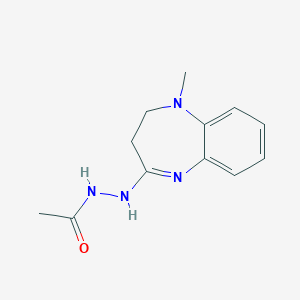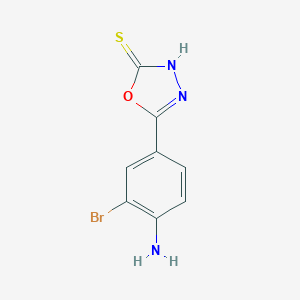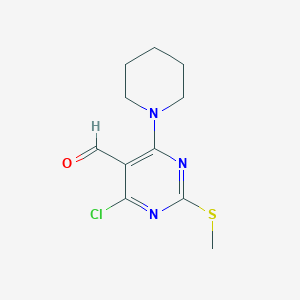
4-Chloro-2-isopropyl-5-methylphenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isopropyl-5-methylphenyl cyclohexanecarboxylate, commonly known as fenvalerate, is a synthetic insecticide used in agriculture to control various pests. It belongs to the pyrethroid family of insecticides and is widely used due to its effectiveness against a broad range of pests, low toxicity to mammals, and environmental stability.
Mechanism of Action
Fenvalerate works by targeting the nervous system of insects. It binds to the voltage-gated sodium channels in the nerve cells, causing prolonged depolarization, and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenvalerate has been shown to have a wide range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death. It also affects the energy metabolism of the insect, leading to decreased ATP production and disruption of the electron transport chain.
Advantages and Limitations for Lab Experiments
Fenvalerate is widely used in laboratory experiments due to its effectiveness against different pests and low toxicity to mammals. However, it has some limitations, such as its high persistence in the environment and potential impact on non-target organisms.
Future Directions
There are several future directions for research on fenvalerate. One area of research is the development of new formulations with improved efficacy and reduced environmental impact. Another area is the investigation of its impact on non-target organisms, such as bees and aquatic organisms. Additionally, research can be conducted to investigate the potential of fenvalerate as a tool for vector control in disease-endemic regions.
In conclusion, fenvalerate is a widely used synthetic insecticide that has been extensively studied for its insecticidal properties and impact on non-target organisms. Further research is needed to develop new formulations with improved efficacy and reduced environmental impact, investigate its impact on non-target organisms, and explore its potential for vector control.
Synthesis Methods
Fenvalerate is synthesized by the reaction of 4-chloro-2-isopropyl-5-methylphenol with cyclohexanecarboxylic acid chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and formulated into different formulations for use in agriculture.
Scientific Research Applications
Fenvalerate has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used in various scientific research studies to investigate its efficacy against different pests, its mode of action, and its impact on the environment.
properties
Molecular Formula |
C17H23ClO2 |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
(4-chloro-5-methyl-2-propan-2-ylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C17H23ClO2/c1-11(2)14-10-15(18)12(3)9-16(14)20-17(19)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
AIVDBCZYVFJRBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)C2CCCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)








![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)